8-(4-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(4-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound that belongs to the class of imidazo[2,1-f]purines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-chlorobenzaldehyde, 3-hydroxypropylamine, and 1,6,7-trimethylxanthine.
Condensation Reaction: The initial step involves the condensation of 4-chlorobenzaldehyde with 3-hydroxypropylamine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with 1,6,7-trimethylxanthine under acidic or basic conditions to form the imidazo[2,1-f]purine core structure.
Functional Group Modifications: Subsequent steps may involve functional group modifications to introduce the desired substituents at specific positions on the imidazo[2,1-f]purine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield, purity, and scalability. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
8-(4-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[2,1-f]purines with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 8-(4-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structure-activity relationship (SAR) is studied to design and optimize new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers, coatings, and catalysts. Its unique chemical properties make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 8-(4-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways.
Receptor Binding: It may bind to specific receptors on the cell surface or within the cell, triggering a cascade of cellular responses.
DNA/RNA Interaction: The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
8-(4-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethylxanthine: A structurally similar compound with variations in the imidazo[2,1-f]purine core.
8-(4-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethylimidazo[1,2-a]pyridine: Another similar compound with a different heterocyclic ring system.
Uniqueness
8-(4-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific substitution pattern and the presence of both chlorophenyl and hydroxypropyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O3/c1-11-12(2)25-15-16(22(3)19(28)23(17(15)27)9-4-10-26)21-18(25)24(11)14-7-5-13(20)6-8-14/h5-8,26H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUPTNQXMPSMLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)CCCO)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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